Palmitic acid-d31 is a fully deuterated, 16-carbon saturated fatty acid widely utilized as a premium internal standard and biophysical probe . By replacing all 31 aliphatic hydrogen atoms with deuterium, this compound achieves a significant +31 Da mass shift and distinct nuclear properties while preserving the exact steric and thermodynamic behavior of natural palmitic acid . In procurement, it is the benchmark stable-isotope-labeled standard for absolute quantification in clinical lipidomics, GC-MS/LC-MS metabolic tracing, and structural characterization of lipid bilayers via solid-state NMR and neutron scattering [1].
Substituting Palmitic acid-d31 with partially deuterated analogs (e.g., Palmitic acid-d3) or unlabeled palmitic acid compromises both analytical resolution and structural contrast . In high-resolution mass spectrometry, complex biological matrices produce broad natural isotopic envelopes; a minor mass shift is often insufficient to prevent signal overlap with M+2 or M+3 isotopologues of co-eluting endogenous lipids, leading to quantification errors [1]. In biophysical assays, unlabeled palmitic acid lacks the necessary scattering length density for neutron reflectometry and is invisible to 2H-NMR, forcing researchers to use bulky fluorescent or spin labels that artificially perturb membrane packing and phase transition temperatures [2].
Palmitic acid-d31 provides a +31 Da mass shift, isolating its m/z signal from the natural isotopic envelope of endogenous palmitic acid and structurally related lipids [1]. Unlike partially deuterated analogs (e.g., d3 or d4) which can suffer from interference due to M+3 or M+4 natural abundance isotopes in complex plasma or tissue extracts, the d31 variant ensures zero cross-talk . This enables strict absolute quantification and recovery evaluation in high-throughput clinical lipidomics [1].
| Evidence Dimension | Isotopic signal overlap in complex matrices |
| Target Compound Data | Palmitic acid-d31 (+31 Da shift, 0% overlap with endogenous M+ isotopic envelope) |
| Comparator Or Baseline | Palmitic acid-d3 (+3 Da shift) |
| Quantified Difference | Complete elimination of M+3 isotopic interference found with lightly deuterated standards |
| Conditions | LC-HRMS/GC-MS profiling of human plasma or tissue extracts |
Eliminating isotopic overlap is mandatory for accurate absolute quantification of fatty acids in diagnostic and metabolic research workflows.
In solid-state NMR studies of lipid bilayers and stratum corneum models, Palmitic acid-d31 allows direct measurement of acyl chain order parameters via 2H quadrupolar splitting without altering the membrane's physical state[1]. Comparators like nitroxide spin-labeled or fluorinated fatty acids introduce steric bulk that depresses the liquid-crystalline to gel phase transition temperature (Tm) and disrupts natural orthorhombic chain packing[2]. Palmitic acid-d31 maintains the exact thermodynamic phase behavior of unlabeled palmitic acid while providing the necessary 2H-NMR signal [1].
| Evidence Dimension | Membrane structural perturbation (Tm shift and packing disruption) |
| Target Compound Data | Palmitic acid-d31 (Preserves native Tm and orthorhombic packing) |
| Comparator Or Baseline | Spin-labeled/fluorinated palmitic acid (Lowers Tm, disrupts tight packing) |
| Quantified Difference | Zero steric disruption vs. measurable phase behavior alteration |
| Conditions | Solid-state 2H-NMR of multilamellar lipid dispersions |
Enables accurate structural analysis of membrane domains and drug penetration mechanisms without the artifacts introduced by bulky reporter groups.
Perdeuteration of the palmitoyl chain fundamentally alters its interaction with neutrons. Palmitic acid-d31 possesses a high, positive scattering length density (SLD) due to its 31 deuterium atoms, in stark contrast to the negative SLD of unlabeled hydrogenated palmitic acid [1]. This massive contrast variation allows researchers to selectively highlight or 'match out' specific lipid domains (e.g., lipid rafts) in complex biomimetic membranes during Small-Angle Neutron Scattering (SANS) or reflectometry, a technique impossible with unlabeled or lightly deuterated analogs .
| Evidence Dimension | Scattering Length Density (SLD) contrast |
| Target Compound Data | Palmitic acid-d31 (High positive SLD) |
| Comparator Or Baseline | Unlabeled Palmitic acid (Negative SLD) |
| Quantified Difference | Massive shift in SLD enabling selective domain visualization via solvent contrast matching |
| Conditions | SANS or neutron reflectometry of biomimetic cellular membranes |
Essential for resolving nanoscale lateral organization and domain formation in multi-component lipid membranes.
Used as a premium internal standard in LC-MS and GC-MS workflows for the absolute quantification of free fatty acids in human plasma, serum, and tissue extracts, ensuring high accuracy free from natural isotopic interference[1].
Incorporated into model skin membranes for solid-state 2H-NMR studies to evaluate how penetration enhancers (e.g., oleic acid) disrupt lipid packing without introducing steric artifacts [2].
Utilized in Small-Angle Neutron Scattering (SANS) and neutron reflectometry to provide critical SLD contrast, allowing the structural resolution of phase-separated domains in biomimetic cellular membranes [3].
Employed in stable isotope tracing experiments in cell culture (e.g., cancer metabolism models) to track fatty acid uptake, elongation, and desaturation pathways using dynamic Raman spectroscopy or mass spectrometry [4].
Irritant